propanedioate CAS No. 34928-28-4](/img/structure/B14682914.png)
Diethyl [(4-ethoxyphenyl)methyl](ethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-ethoxyphenyl)methylpropanedioate is an organic compound that belongs to the class of esters It is a derivative of diethyl malonate, where the hydrogen atoms are replaced by ethyl and (4-ethoxyphenyl)methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-ethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. The resulting enolate ion is then alkylated with an appropriate alkyl halide, such as (4-ethoxyphenyl)methyl bromide, under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of Diethyl (4-ethoxyphenyl)methylpropanedioate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-ethoxyphenyl)methylpropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and strong bases.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid leads to decarboxylation, resulting in the formation of substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the deprotonation of diethyl malonate to form the enolate ion.
Alkyl Halides: Such as (4-ethoxyphenyl)methyl bromide, used for alkylation reactions.
Aqueous Hydrochloric Acid: Employed in hydrolysis and decarboxylation reactions.
Major Products Formed
α-Substituted Malonic Esters: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Resulting from hydrolysis and decarboxylation.
Applications De Recherche Scientifique
Diethyl (4-ethoxyphenyl)methylpropanedioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl (4-ethoxyphenyl)methylpropanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: The parent compound, which is less substituted and has different reactivity.
Ethyl Acetoacetate: Another ester with similar reactivity but different substitution patterns.
Uniqueness
Diethyl (4-ethoxyphenyl)methylpropanedioate is unique due to the presence of the (4-ethoxyphenyl)methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
34928-28-4 |
|---|---|
Formule moléculaire |
C18H26O5 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
diethyl 2-[(4-ethoxyphenyl)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C18H26O5/c1-5-18(16(19)22-7-3,17(20)23-8-4)13-14-9-11-15(12-10-14)21-6-2/h9-12H,5-8,13H2,1-4H3 |
Clé InChI |
NNZCBLRDAALREI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
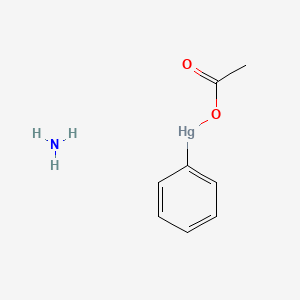
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
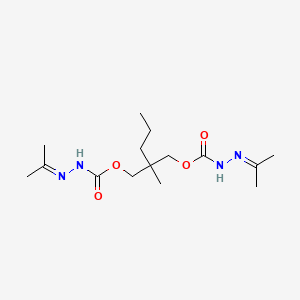
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
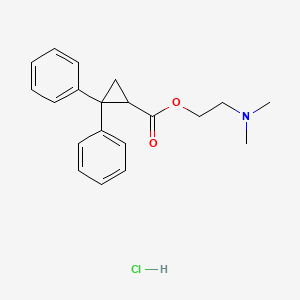

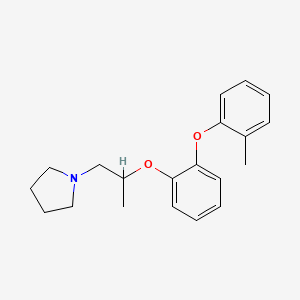
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
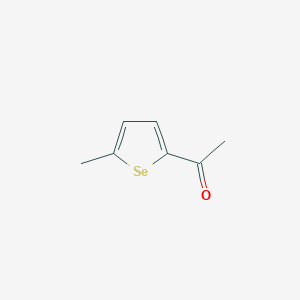

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

